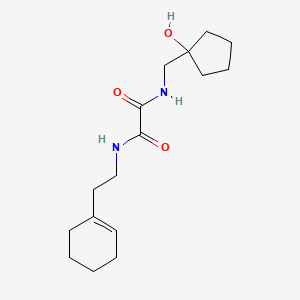

1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one” is a compound that falls under the category of imidazolidin-2-ones . Imidazolidin-2-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous efforts to develop sustainable and more efficient protocols . The review discusses the progress made on the synthesis of imidazolidin-2-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products . The most common approaches to imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Chemical Reactions Analysis

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .Scientific Research Applications

Structural Modifications and Biological Activities

Imidazolidin-4-ones, which share structural similarities with 1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one, are frequently utilized in bioactive oligopeptides. They serve as proline surrogates or protect the N-terminal amino acid from hydrolysis by aminopeptidase and endopeptidase, showcasing their versatility in biochemical modifications. A computational and experimental study highlighted the stereoselective formation of imidazolidin-4-one when reacting primaquine alpha-aminoamides with substituted benzaldehydes, revealing the significance of intramolecular hydrogen bonds (Ferraz et al., 2007).

Synthesis and Chemical Properties

The synthesis of novel benzazole derivatives incorporating the (imidazolidin-2-yl)imino moiety and their high selectivity as alpha 2-adrenoceptor ligands illustrate the chemical versatility and potential therapeutic applications of these compounds (Sa̧czewski et al., 2008). Additionally, the electrochemical study of imidazolidine derivatives for corrosion inhibition in acid media demonstrates their practical applications in material science, further broadening the scope of research into imidazolidin-2-one derivatives (Cruz et al., 2004).

Future Directions

Imidazolidin-2-ones and their analogues are continuously being studied for their potential applications in various fields. They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Therefore, the future directions of “1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one” could involve further exploration of its potential applications in these areas.

Mechanism of Action

Target of Action

Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are also found in advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .

Mode of Action

The synthesis of imidazolidin-2-ones often involves the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . These processes could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Given the structural motifs of imidazolidin-2-ones, it can be inferred that they may play a role in various biochemical pathways, particularly those involving pharmaceuticals, natural products, and organic syntheses .

Action Environment

It is known that the synthesis of imidazolidin-2-ones has been developed with the aim of producing more sustainable and environmentally friendly protocols .

properties

IUPAC Name |

1-(4-methylpiperazine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-11-4-6-12(7-5-11)9(15)13-3-2-10-8(13)14/h2-7H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNJBNLWLMZOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)

![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)